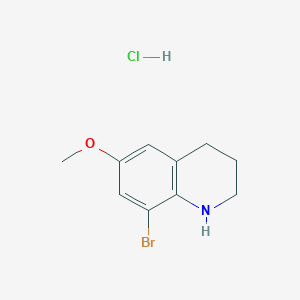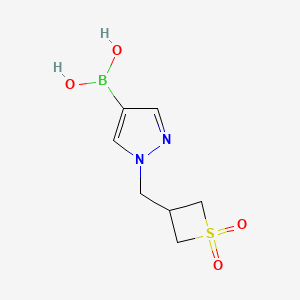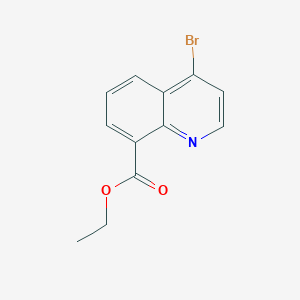![molecular formula C9H4INS B13673097 6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
6-Iodobenzo[b]thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodobenzo[b]thiophene-2-carbonitrile is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an iodine atom and a nitrile group in this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[b]thiophene-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-iodobenzothiophene with cyanogen bromide under specific conditions. Another method includes the use of aryne intermediates and alkynyl sulfides to form the benzothiophene skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and thioethers.
Wissenschaftliche Forschungsanwendungen
6-Iodobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 6-Iodobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzo[b]thiophene: Lacks the nitrile group, making it less versatile in certain synthetic applications.
4-Iodobenzo[b]thiophene-2-carboxamidine: Contains a carboxamidine group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
6-Iodobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both an iodine atom and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
Molekularformel |
C9H4INS |
|---|---|
Molekulargewicht |
285.11 g/mol |
IUPAC-Name |
6-iodo-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4INS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H |
InChI-Schlüssel |
YPYXOFMYGSEFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)SC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)


![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
